molecular formula C6H14ClNO B6200435 (5S)-5-methyl-1,4-oxazepane hydrochloride CAS No. 2694057-41-3

(5S)-5-methyl-1,4-oxazepane hydrochloride

Cat. No.: B6200435
CAS No.: 2694057-41-3
M. Wt: 151.63 g/mol
InChI Key: WYSIGZNUVPDDKA-RGMNGODLSA-N
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Description

(5S)-5-Methyl-1,4-oxazepane hydrochloride, also known as 5-methyl-1,4-oxazepane HCl, is a synthetic, organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a molecular weight of 181.66 g/mol and a melting point of 129-132°C. 5-Methyl-1,4-oxazepane HCl is a chiral compound, meaning that it has two enantiomers, each with different properties. It is used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

(5S)-5-Methyl-1,4-oxazepane hydrochloride is widely used in a variety of scientific research applications. It is used in medicinal chemistry to study the synthesis and biological activity of novel compounds, as well as to investigate the structure-activity relationships of existing compounds. In biochemistry, it is used to study enzyme-catalyzed reactions and the metabolic pathways of compounds. In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

(5S)-5-Methyl-1,4-oxazepane hydrochloride is thought to act as an agonist at the 5-HT1A receptor, a serotonin receptor found in the central nervous system. This receptor is involved in regulating a variety of physiological functions, such as mood, sleep, and appetite. By binding to the 5-HT1A receptor, (5S)-(5S)-5-methyl-1,4-oxazepane hydrochloride-oxazepane hydrochloride is thought to activate the receptor and produce a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5S)-(5S)-5-methyl-1,4-oxazepane hydrochloride-oxazepane hydrochloride are not fully understood. However, it is thought to activate the 5-HT1A receptor, leading to an increase in serotonin in the brain. This, in turn, is thought to produce a variety of physiological effects, such as increased mood, improved sleep, and decreased appetite.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5S)-(5S)-5-methyl-1,4-oxazepane hydrochloride-oxazepane hydrochloride in laboratory experiments is that it is a relatively stable compound, with a long shelf life. It is also relatively easy to synthesize, making it ideal for use in laboratory experiments. However, it is important to note that the compound is not approved for use in humans, and so should be used with caution in laboratory experiments.

Future Directions

The future directions for (5S)-(5S)-5-methyl-1,4-oxazepane hydrochloride-oxazepane hydrochloride are numerous. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and stability, as well as the development of new methods of synthesis, would be beneficial. Finally, further research into its potential toxicity and side effects would be beneficial in order to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of (5S)-(5S)-5-methyl-1,4-oxazepane hydrochloride-oxazepane hydrochloride is a relatively straightforward process. The compound is first synthesized by reacting a mixture of (R)-3-methyl-2-butanol, sodium hydroxide, and hydrochloric acid. The reaction is then quenched with water, the product is extracted with ethyl acetate, and the aqueous layer is extracted with sodium chloride. The organic layer is then dried and the (5S)-(5S)-5-methyl-1,4-oxazepane hydrochloride-oxazepane hydrochloride is isolated by crystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-methyl-1,4-oxazepane hydrochloride involves the reaction of 5-methyl-1,4-oxazepane with hydrochloric acid.", "Starting Materials": [ "5-methyl-1,4-oxazepane", "Hydrochloric acid" ], "Reaction": [ "Add 5-methyl-1,4-oxazepane to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Obtain (5S)-5-methyl-1,4-oxazepane hydrochloride as a white solid" ] }

2694057-41-3

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(5S)-5-methyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

WYSIGZNUVPDDKA-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1CCOCCN1.Cl

Canonical SMILES

CC1CCOCCN1.Cl

Purity

95

Origin of Product

United States

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